

Physical and chemical properties of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate

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Compound of Interest

Compound Name: [2-(2-Amino-phenyl)-ethyl]-
carbamic acid tert-butyl ester

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A Comprehensive Technical Guide to tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate is a bifunctional organic compound that incorporates a primary aromatic amine and a Boc-protected aliphatic amine. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the aliphatic amine, allowing for selective reactions at the aromatic amine site. This guide provides a detailed overview of its physical, chemical, and spectroscopic properties, along with relevant experimental protocols and its role in synthetic chemistry.

Chemical Structure and Identification

The molecule consists of a 2-aminophenylethylamine backbone where the terminal aliphatic amine is protected with a tert-butoxycarbonyl group.

Caption: Chemical structure of the title compound.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate	[1]
CAS Number	180147-34-6	[1]
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₂	[1]
InChI	1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9,14H2,1-3H3,(H,15,16)	[1] [2]
InChIKey	NRAJUZPLCXKIRP-UHFFFAOYSA-N	[1] [2]
SMILES	CC(C)(C)OC(=O)NCCC1=CC=CC=C1N	[1] [2]
Synonyms	[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, TERT-BUTYL 2-AMINOPHENETHYLCARBAMATE	[1]

Physical Properties

The physical properties of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate are summarized below. Data for the isomeric compound, tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate, is included for comparative purposes where direct data is unavailable.

Table 2: Physical Property Data

Property	Value	Reference
Molecular Weight	236.31 g/mol	[1]
Monoisotopic Mass	236.152477885 Da	[1]
Physical Form	Expected to be a solid at room temperature. The related p-isomer is a pale yellow to brown solid.	[3][4]
Melting Point	Not available. (The p-isomer melts at 71-73 °C).	[5]
Boiling Point	Not available. (The p-isomer has a predicted boiling point of 396.8 °C).	[5]
Solubility	Not available. (The p-isomer is slightly soluble in water).	[5][6]
Storage Temperature	Recommended to keep in a dark place, under an inert atmosphere, at room temperature.	[3]

Chemical and Spectroscopic Properties

Chemical Stability and Reactivity

The chemical behavior of this molecule is dictated by its three main functional components: the aromatic ring, the primary aniline, and the Boc-protected amine.

- Boc Group Lability:** The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines. It is stable to a wide range of chemical conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to liberate the free aliphatic amine.
- Aniline Reactivity:** The primary aromatic amine (-NH₂) is nucleophilic and can undergo various reactions typical of anilines, such as diazotization, acylation, and alkylation. This

allows for further functionalization at this position while the aliphatic amine remains protected.

- **Stability:** Carbamates can be susceptible to UV-induced cleavage and may undergo thermal degradation at high temperatures.^[7] It is advisable to store the compound protected from light.^[3]

Spectroscopic Data

While specific spectra for this compound are not readily available in public databases, the expected spectroscopic characteristics can be inferred from its structure and data from closely related analogues.

- **¹H NMR:** Expected signals would include:
 - A singlet around 1.4-1.5 ppm for the nine protons of the tert-butyl group.
 - Multiplets for the ethyl bridge protons (-CH₂-CH₂-).
 - A broad singlet for the carbamate N-H proton.
 - A broad singlet for the two protons of the aromatic -NH₂ group.
 - Aromatic protons in the range of 6.5-7.5 ppm.
- **¹³C NMR:** Key signals are expected for:
 - The quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively).
 - The carbonyl carbon of the carbamate group (~156 ppm).
 - Carbons of the ethyl linker.
 - Four distinct signals for the aromatic carbons.
- **IR Spectroscopy:** Characteristic absorption bands would include:

- N-H stretching vibrations for the primary amine (two bands, $\sim 3300\text{-}3500\text{ cm}^{-1}$) and the carbamate N-H ($\sim 3300\text{ cm}^{-1}$).
- C=O stretching of the carbamate group ($\sim 1680\text{-}1700\text{ cm}^{-1}$).
- C-N stretching vibrations.
- Aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry: The monoisotopic mass is 236.152 Da.^[1] Predicted collision cross-section (CCS) values for various adducts, such as $[M+H]^+$ (156.6 \AA^2) and $[M+Na]^+$ (162.1 \AA^2), have been calculated.^[2]

Experimental Protocols

General Synthesis Protocol: N-Boc Protection

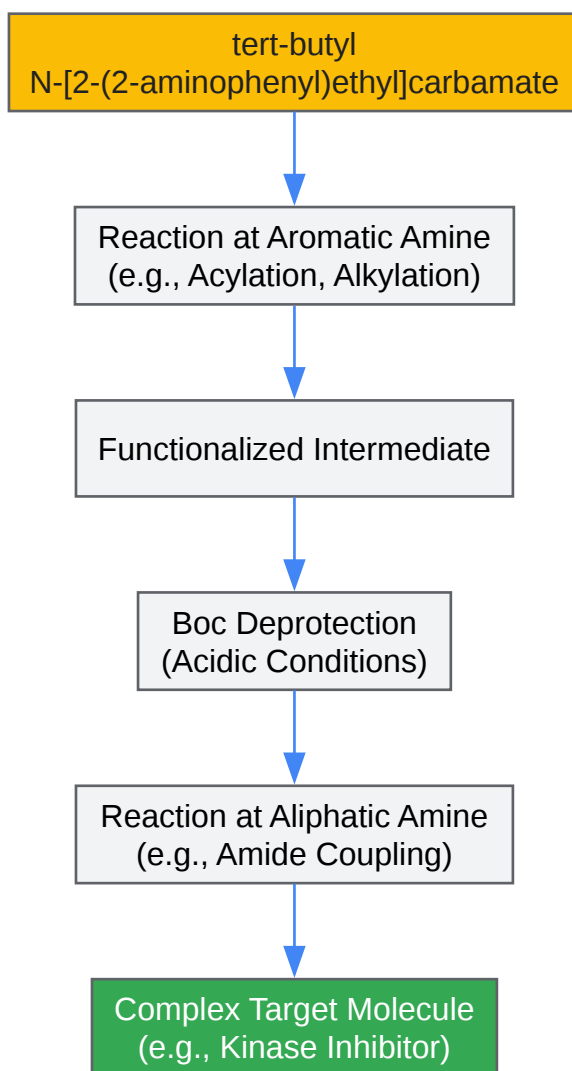
The synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate typically involves the selective protection of the aliphatic amine of 2-(2-aminophenyl)ethan-1-amine with di-tert-butyl dicarbonate ((Boc)₂O). The higher nucleophilicity of the aliphatic amine compared to the aromatic amine allows for selective protection under controlled conditions.

Reagents and Materials:

- 2-(2-Aminophenyl)ethan-1-amine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Solvent (e.g., Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM))
- Base (optional, e.g., triethylamine, sodium bicarbonate)
- Water
- Ethyl acetate or other extraction solvent
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolve 2-(2-aminophenyl)ethan-1-amine in a suitable solvent like dioxane or THF.
- Cool the solution in an ice bath (0 °C).
- Add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent dropwise to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash sequentially with a mild aqueous base (e.g., saturated NaHCO_3 solution), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the product by column chromatography on silica gel or by recrystallization if it is a solid.



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